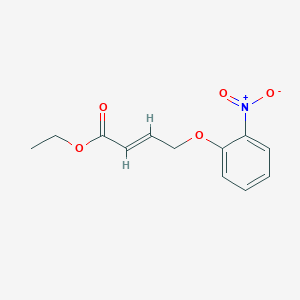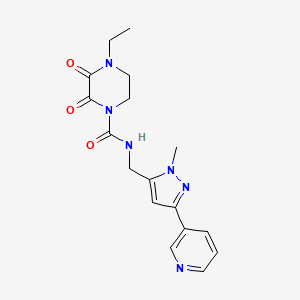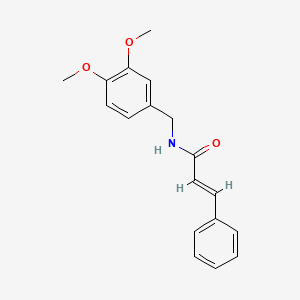![molecular formula C9H11BrFNO B2926582 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol CAS No. 1152542-79-4](/img/structure/B2926582.png)
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol” is a chemical compound with the molecular formula C9H11BrFNO . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its molecular formula C9H11BrFNO . Unfortunately, the specific 3D structure is not available in the resources I have.Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry Applications
Synthesis of Anticancer Drugs : The amino acetate functionalized Schiff base organotin(IV) complexes, derived from structurally related amino alcohols, have been synthesized and characterized for their in vitro cytotoxicity against various human tumor cell lines, demonstrating potential as anticancer drugs (Basu Baul et al., 2009). These findings suggest that derivatives of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol could be explored for anticancer properties.
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors : The synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963 using an efficient chiral moderator derived from related compounds demonstrates the potential of such amino alcohols in the development of antiviral drugs (Kauffman et al., 2000).
Materials Science and Chemical Sensing
- Fluorescent Sensors for Metal Ions : Compounds like 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol have been used for the selective recognition of aluminum ions, demonstrating the utility of structurally similar amino alcohols in the design of fluorescent sensors for metal ion detection (Yadav & Singh, 2018). This indicates that derivatives of this compound could be useful in developing new fluorescent sensors.
Propiedades
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-8-5-7(1-2-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSXZVRYCZKBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNCCO)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2926501.png)

![1-(9H-carbazol-9-yl)-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B2926505.png)








![Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride](/img/structure/B2926518.png)

